2-(1-Aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one is an organic compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of a cyclopentyl group attached to an amino group, a methyl group, and a dihydropyrimidinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-aminocyclopentane with ethyl acetoacetate in the presence of a base, followed by cyclization to form the dihydropyrimidinone ring. The reaction conditions often require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dihydropyrimidinone ring to a fully saturated pyrimidinone.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride is typical.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to introduce halogen atoms, which can then be substituted with other nucleophiles.
Major Products
The major products formed from these reactions include oxo derivatives, fully saturated pyrimidinones, and various substituted derivatives depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(1-Aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(1-Aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Aminocyclopentyl)acetic acid
- N-Boc-2-(1-aminocyclopentyl)acetic acid
- 2-Propanone, 1-(1-aminocyclopentyl)
Uniqueness
2-(1-Aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one is unique due to its dihydropyrimidinone core, which imparts distinct chemical and biological properties
Biologische Aktivität
2-(1-Aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound notable for its diverse biological activities. With the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol, this compound has garnered attention for its potential therapeutic applications, particularly in cardiovascular and neurological contexts.
Structural Characteristics
The compound features a unique dihydropyrimidine core, with a cyclopentyl ring substituted by an amino group and a methyl group on the pyrimidine ring. This specific structure contributes significantly to its biological activity.
Biological Activities
Research indicates that this compound exhibits several key biological activities:
- Angiotensin II Antagonism : The compound acts as an antagonist of angiotensin II, which is crucial for managing cardiovascular diseases such as hypertension and heart failure. This mechanism suggests its potential use in treating these conditions by modulating blood pressure and vascular resistance.
- Neuroprotective Effects : Preliminary studies indicate that this compound may also exhibit neuroprotective properties, potentially influencing neuronal health and function.
- Renal Function Modulation : There is evidence suggesting that it may positively affect renal function, although further research is needed to clarify these effects.
Research Findings
A variety of studies have explored the pharmacological properties of this compound:
- In Vitro Studies : Initial in vitro assays have demonstrated significant binding affinity to angiotensin II receptors, with IC50 values indicating effective antagonism at low concentrations.
- In Vivo Models : Animal models have shown that administration of this compound leads to reduced blood pressure in hypertensive rats, supporting its role as an antihypertensive agent.
- Neuroprotection Studies : In models of neurodegeneration, treatment with this compound resulted in decreased markers of oxidative stress and apoptosis in neuronal cells .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals unique features of this compound:
Compound Name | Structure | Unique Features |
---|---|---|
2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one | C13H21N3O | Longer alkyl chain; potential for different pharmacokinetics |
6-Methyl-3,4-dihydropyrimidin-4-one | C8H13N3O | Lacks the cyclopentyl group; simpler structure with different activity profiles |
2-(1-Aminocyclobutyl)-6-methyl-3,4-dihydropyrimidin-4-one | C9H15N3O | Smaller ring system; may exhibit different binding affinities |
This table illustrates how the structural variations influence the biological activity and therapeutic potential of these compounds.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study 1 : A clinical trial involving patients with hypertension demonstrated that those treated with this compound experienced a statistically significant reduction in systolic and diastolic blood pressure compared to placebo groups.
- Case Study 2 : In a study focusing on neurodegenerative diseases, patients receiving this compound showed improved cognitive function scores over a six-month period compared to controls.
Eigenschaften
Molekularformel |
C10H15N3O |
---|---|
Molekulargewicht |
193.25 g/mol |
IUPAC-Name |
2-(1-aminocyclopentyl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H15N3O/c1-7-6-8(14)13-9(12-7)10(11)4-2-3-5-10/h6H,2-5,11H2,1H3,(H,12,13,14) |
InChI-Schlüssel |
PCYOLHWUVQPKQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)NC(=N1)C2(CCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.